SDZ 220-040
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Overview
Description
SDZ 220-040: is a selective mammalian N-methyl-D-aspartate receptor antagonist. This compound is known for its ability to induce a partially gravity-free mode of root growth . It has a molecular formula of C₁₆H₁₆Cl₂NO₆P and a molecular weight of 420.18 g/mol .
Mechanism of Action
Target of Action
The primary target of SDZ 220-040 is the mammalian NMDA receptor . The NMDA receptor plays a crucial role in neuronal signaling, particularly in the transmission of glutamate, a major excitatory neurotransmitter in the brain .
Mode of Action
This compound acts as a competitive antagonist at the NMDA receptor . This means it competes with the natural ligand (in this case, glutamate) for the same binding site on the receptor. When this compound binds to the NMDA receptor, it prevents the activation of the receptor by glutamate, thereby inhibiting the downstream effects of NMDA receptor activation .
Biochemical Pathways
The antagonism of the NMDA receptor by this compound affects the glutamate signaling pathway . This pathway is involved in various physiological processes, including synaptic plasticity, learning, and memory. By inhibiting the NMDA receptor, this compound can modulate these processes .
Pharmacokinetics
It is known that the compound is soluble to 100 mm in dmso , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the NMDA receptor. By preventing the activation of this receptor, this compound can modulate neuronal signaling and potentially influence various neurological processes .
Biochemical Analysis
Biochemical Properties
SDZ 220-040 plays a significant role in biochemical reactions due to its antagonistic action on the NMDA receptor . It interacts with the NMDA receptor, a type of ionotropic glutamate receptor, and inhibits its function . The nature of this interaction is competitive, meaning that this compound competes with the natural ligand for the receptor’s binding site .
Cellular Effects
The effects of this compound on cells are primarily due to its action on the NMDA receptor . By inhibiting this receptor, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with the NMDA receptor . As a competitive antagonist, it binds to the receptor’s active site, preventing the natural ligand from binding and thereby inhibiting the receptor’s function .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the NMDA receptor
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its interactions with the NMDA receptor
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are likely related to its interactions with the NMDA receptor
Preparation Methods
Synthetic Routes and Reaction Conditions: Specific details on the synthetic routes and reaction conditions are proprietary and not widely published .
Industrial Production Methods: Industrial production methods for SDZ 220-040 are not publicly disclosed. it is known that the compound is available for custom synthesis based on research needs .
Chemical Reactions Analysis
Types of Reactions: SDZ 220-040 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, particularly involving the chlorine atoms in the biphenyl structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reagents and catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can lead to dechlorinated products .
Scientific Research Applications
SDZ 220-040 has a wide range of scientific research applications, including:
Plant Biology: The compound induces a partially gravity-free mode of root growth, making it useful in studies of plant root architecture and growth patterns.
Pharmacology: It is used to investigate the effects of N-methyl-D-aspartate receptor antagonists on various physiological and pathological processes.
Comparison with Similar Compounds
Dizocilpine Maleate: Another N-methyl-D-aspartate receptor antagonist with potent noncompetitive inhibition properties.
Ifenprodil: A selective N-methyl-D-aspartate receptor antagonist that targets specific subunits.
Kynurenic Acid: An endogenous tryptophan metabolite that acts as a triple antagonist of N-methyl-D-aspartate, glutamate, and α7 nicotinic acetylcholine receptors.
Uniqueness: SDZ 220-040 is unique due to its selective inhibition of mammalian N-methyl-D-aspartate receptors and its ability to induce a partially gravity-free mode of root growth. This makes it particularly valuable in both neuroscience and plant biology research .
Properties
IUPAC Name |
(2S)-2-amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2NO6P/c17-11-1-2-12(13(18)6-11)8-3-9(5-14(19)16(21)22)15(20)10(4-8)7-26(23,24)25/h1-4,6,14,20H,5,7,19H2,(H,21,22)(H2,23,24,25)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZFUZCCDOSQBG-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)C[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2NO6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the target of SDZ 220-040 and how does it interact with this target?
A1: this compound targets the NMDA receptor, specifically the GluN1b-GluN2B subtype [, , , ]. While the abstracts don't delve into the specifics of the interaction, they highlight that this compound acts as a GluN2B antagonist [, ]. This suggests that this compound likely binds to the GluN2B subunit of the NMDA receptor, potentially blocking the binding site of glutamate, the endogenous agonist, thus inhibiting receptor activation.
Q2: Does this compound interact with other NMDA receptor subtypes?
A2: Research indicates that this compound can also bind to the GluN1/GluN2A subtype []. The study examining this interaction focuses on the ligand-binding domain in complex with glycine and this compound, suggesting that the compound's action might involve influencing glycine binding as well [].
Q3: What is the significance of having different classes (class 1 and class 2) of GluN1b-GluN2B NMDA receptor complexes with this compound?
A3: The abstracts mention different classes of complexes formed between GluN1b-GluN2B NMDA receptors and this compound [, , , ]. This suggests the possibility of multiple binding modes or conformational states of the receptor when bound to the antagonist. Further investigation into the structural differences between these classes could elucidate the mechanistic details of this compound's action and its potential influence on downstream signaling pathways.
Q4: Are there other compounds investigated in conjunction with this compound and its interaction with NMDA receptors?
A4: Yes, research indicates that the compound L689,560 has been investigated in conjunction with this compound [, ]. The studies highlight the formation of a ternary complex involving GluN1b-GluN2B NMDA receptor, this compound, and L689,560. This suggests a potential interplay between these compounds and their influence on NMDA receptor activity. Further research is needed to understand the functional implications of this ternary complex and the potential synergistic or antagonistic effects of these compounds.
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